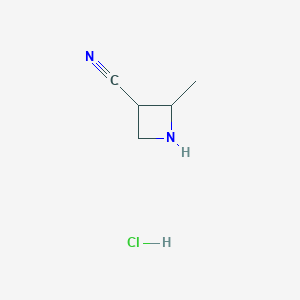![molecular formula C12H22N2O2 B6300545 tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate CAS No. 2306252-79-7](/img/structure/B6300545.png)
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate” is a chemical compound that is used as an intermediate in the synthesis of sitafloxacin . Sitafloxacin is a broad-spectrum quinolone antibacterial agent developed by Daiichi Sankyo, and is clinically used for treating serious intractable infectious diseases .
This method is suitable for industrial large-scale production .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H22N2O2 . The average mass is 212.289 Da and the monoisotopic mass is 212.152481 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .科学的研究の応用
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has a variety of applications in scientific research, including in the fields of organic chemistry, biochemistry, pharmacology, and drug discovery. This compound has been used in a variety of studies, such as studies of enzyme inhibition, protein-ligand interactions, and drug-target interactions. It has also been used in the development of new drugs and in the study of drug metabolism.
作用機序
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has been found to interact with a variety of biological targets, including enzymes, proteins, and receptors. It has been found to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to bind to proteins, such as G-protein coupled receptors and nuclear receptors, and to interact with receptors, such as opioid receptors.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors, and to affect the expression of genes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has relatively low cost. However, there are also some limitations to using this compound in laboratory experiments. It is relatively insoluble in water and can be difficult to purify. It is also relatively unstable in the presence of light and heat.
将来の方向性
There are a number of potential future directions for research involving tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug discovery. Other potential future directions include studies into its potential use in the development of new drugs, its potential use in the treatment of diseases, and its potential use as a diagnostic tool. Additionally, further studies into its potential use in the development of new materials and its potential use in the development of new analytical techniques are also possible.
合成法
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is typically synthesized through a five-step process. The first step involves the preparation of the starting material, 5-azaspiro[2.4]heptane-7-yl methylcarbamate (ASM). This is done by reacting 5-azaspiro[2.4]heptane-7-yl chloride (ASCl) with sodium methylcarbamate (NaMC). The second step involves the conversion of ASM to tert-butyl 5-azaspiro[2.4]heptane-7-yl methylcarbamate (TBM). This is done by reacting ASM with tert-butyl bromide (TBB). The third step involves the conversion of TBM to this compound. This is done by reacting TBM with sodium methylcarbamate (NaMC). The fourth step involves the purification of this compound by recrystallization. The fifth and final step involves the isolation and characterization of this compound.
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGLKQZFNBZQW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

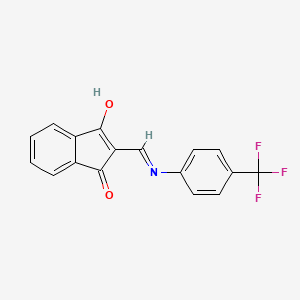
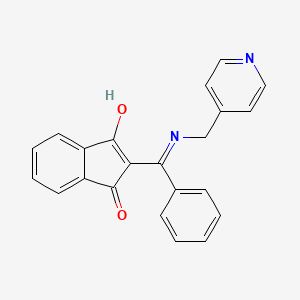
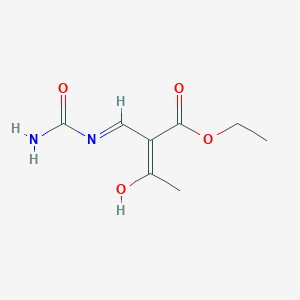


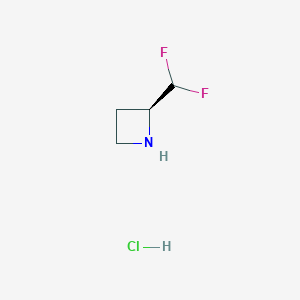
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)


![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

